
2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of Isoquinoline Core: Starting from a suitable benzylamine derivative, cyclization reactions can be employed to form the isoquinoline core.
Functional Group Modifications: Introduction of the benzoyl group, methoxy group, and nitro group through various substitution reactions.
Final Assembly: Coupling reactions to attach the benzyl and carbonitrile groups under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization might be used for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and isoquinoline moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Nitro group oxidation can lead to nitroso or hydroxylamine derivatives.
Reduction Products: Amino derivatives from nitro group reduction.
Substitution Products: Various substituted isoquinoline derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Possible antimicrobial properties due to its functional groups.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Benzoyl-1,2-dihydro-isoquinoline-1-carbonitrile: Lacks the methoxy and nitro groups.
1-(3-Methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile: Lacks the benzoyl group.
Uniqueness
2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.
特性
分子式 |
C25H19N3O4 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
2-benzoyl-1-[(3-methoxy-2-nitrophenyl)methyl]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C25H19N3O4/c1-32-22-13-7-11-20(23(22)28(30)31)16-25(17-26)21-12-6-5-8-18(21)14-15-27(25)24(29)19-9-3-2-4-10-19/h2-15H,16H2,1H3 |
InChIキー |
BDPGLLUOPLWKJM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



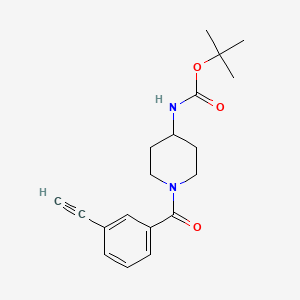
![9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)
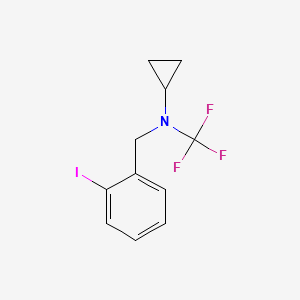

![N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid](/img/structure/B13977362.png)

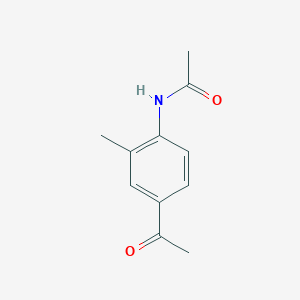
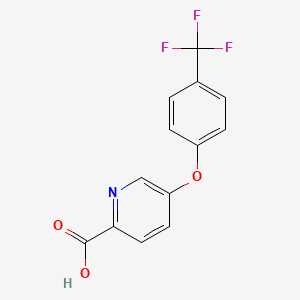
![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)
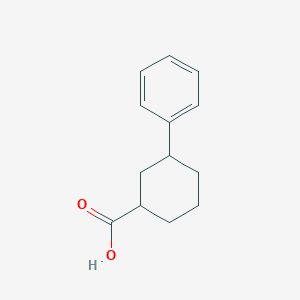
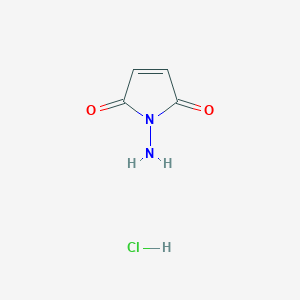
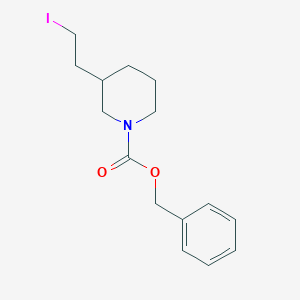
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
